5-Oxo-12-hydroxyeicosatetraenoic acid is a bioactive lipid derived from arachidonic acid, specifically synthesized through the enzymatic oxidation of 5-hydroxy-6,8,11,14-eicosatetraenoic acid. This compound plays a significant role in various biological processes, particularly in inflammation and cancer biology. It is classified as an oxoeicosanoid, which are metabolites of arachidonic acid that have distinct biological activities.
5-Oxo-12-hydroxyeicosatetraenoic acid is primarily formed in the body through the action of specific enzymes. The biosynthesis occurs via the 5-lipoxygenase pathway, where 5-hydroxy-6,8,11,14-eicosatetraenoic acid is oxidized by the enzyme 5-hydroxyeicosanoid dehydrogenase. This enzyme is found in various cell types including inflammatory cells, endothelial cells, and certain cancer cell lines .
In terms of classification, 5-oxo-12-hydroxyeicosatetraenoic acid falls under the category of eicosanoids, which are signaling molecules derived from fatty acids that play crucial roles in cellular communication and inflammatory responses.
The synthesis of 5-oxo-12-hydroxyeicosatetraenoic acid involves a two-step enzymatic process. Initially, arachidonic acid is converted into 5-hydroperoxy-6,8,11,14-eicosatetraenoic acid by lipoxygenase enzymes. This intermediate is then further reduced to 5-hydroxy-6,8,11,14-eicosatetraenoic acid before being oxidized by 5-hydroxyeicosanoid dehydrogenase to form 5-oxo-12-hydroxyeicosatetraenoic acid.
The reaction catalyzed by 5-hydroxyeicosanoid dehydrogenase requires nicotinamide adenine dinucleotide phosphate as a cofactor and exhibits high specificity for its substrate. The synthesis rate can be influenced by oxidative stress conditions that increase the availability of nicotinamide adenine dinucleotide phosphate .
The molecular structure of 5-oxo-12-hydroxyeicosatetraenoic acid consists of a long hydrocarbon chain with multiple double bonds characteristic of eicosanoids. It features a hydroxyl group at the 12-position and a keto group at the 5-position.
The molecular formula for 5-oxo-12-hydroxyeicosatetraenoic acid is C20H30O4. The compound has a molecular weight of approximately 338.45 g/mol. The structural configuration plays a crucial role in its biological activity and interaction with receptors.
5-Oxo-12-hydroxyeicosatetraenoic acid can undergo several metabolic transformations within the body. These include:
The enzymatic reactions involving this compound are highly regulated by cellular conditions such as oxidative stress and the availability of cofactors like nicotinamide adenine dinucleotide phosphate .
The mechanism of action for 5-oxo-12-hydroxyeicosatetraenoic acid primarily involves its interaction with specific G-protein-coupled receptors. It acts as a potent chemoattractant for myeloid cells and has been implicated in promoting cell survival in various cancer types.
Research indicates that this compound can activate signaling pathways that lead to increased cell proliferation and survival through its receptor interactions . The effective concentration for activating these pathways has been reported around 6 nM.
5-Oxo-12-hydroxyeicosatetraenoic acid is typically found in a liquid state at room temperature due to its lipid nature. It exhibits hydrophobic characteristics typical of fatty acids.
This compound is sensitive to oxidation and can undergo various chemical reactions depending on environmental conditions such as pH and temperature. Its stability can be affected by exposure to light and heat.
Relevant data include:
5-Oxo-12-hydroxyeicosatetraenoic acid is utilized in research focusing on inflammation and cancer biology due to its role as a signaling molecule. It has potential applications in therapeutic strategies aimed at modulating immune responses and targeting cancer cell proliferation pathways.
Research continues to explore its implications in various diseases, making it an important compound within pharmacological studies . Its unique properties also make it a candidate for developing novel therapeutic agents targeting specific eicosanoid pathways.
5-Oxo-12-HETE (5-oxo-12(S)-hydroxy-6,8,10,14-eicosatetraenoic acid) is a secondary metabolite originating from the oxidation of its immediate precursor, 5-oxo-ETE (5-oxo-6E,8Z,11Z,14Z-eicosatetraenoic acid). 5-Oxo-ETE itself is synthesized through the NADP⁺-dependent dehydrogenation of 5(S)-HETE (5-hydroxyeicosatetraenoic acid), catalyzed by the enzyme 5-hydroxyeicosanoid dehydrogenase (5-HEDH) [2] [5]. This dehydrogenase exhibits strict substrate specificity for 5(S)-HETE and requires the oxidized cofactor NADP⁺ for activity. The precursor 5(S)-HETE is generated via the 5-lipoxygenase (5-LOX) pathway in inflammatory cells (e.g., neutrophils, eosinophils), where arachidonic acid is first converted to 5(S)-HpETE (hydroperoxyeicosatetraenoic acid) and then reduced to 5(S)-HETE [1] [4]. Consequently, cellular levels of 5-oxo-ETE directly determine the substrate availability for 5-oxo-12-HETE synthesis.
Table 1: Key Precursors and Enzymes in 5-Oxo-12-HETE Biosynthesis
Compound/Enzyme | Role in Pathway | Biosynthetic Source |
---|---|---|
5(S)-HETE | Immediate precursor of 5-oxo-ETE | 5-LOX metabolism in leukocytes |
5-Oxo-ETE | Primary substrate for 5-oxo-12-HETE | 5-HEDH oxidation of 5(S)-HETE |
5-HEDH | Converts 5(S)-HETE → 5-oxo-ETE | Microsomal enzyme (NADP⁺-dependent) |
12-LOX | Converts 5-oxo-ETE → 5-oxo-12-HETE | Platelets, leukocytes |
The conversion of 5-oxo-ETE to 5-oxo-12-HETE is mediated by platelet-type 12-lipoxygenase (12-LOX), encoded by the ALOX12 gene. This enzyme inserts molecular oxygen at the C12 position of 5-oxo-ETE, yielding 5-oxo-12(S)-HETE with strict stereospecificity [3] [8]. Platelets are the dominant cellular source of this enzymatic activity due to their high expression of 12-LOX, though epidermal and leukocytic 12-LOX isoforms may also contribute. The reaction proceeds via a radical mechanism: 12-LOX abstracts a hydrogen atom from C13 of 5-oxo-ETE, enabling oxygen insertion at C12 to form a hydroperoxy intermediate (5-oxo-12(S)-HpETE), which is rapidly reduced to the stable hydroxy derivative (5-oxo-12-HETE) by cellular peroxidases [6] [7]. Kinetic studies indicate 12-LOX has a higher affinity for 5-oxo-ETE (Kₘ ~5–10 µM) than for arachidonic acid, underscoring its metabolic relevance [6].
The biosynthesis of 5-oxo-12-HETE is critically regulated by cellular redox balance, particularly the NADP⁺/NADPH ratio. 5-HEDH, which generates the precursor 5-oxo-ETE, is strictly dependent on NADP⁺ as a cofactor and is potently inhibited by NADPH (Kᵢ ≈ 220 nM) [2] [4]. Conditions that elevate NADP⁺ levels—such as oxidative stress, phagocyte respiratory bursts, or cell death—dramatically shift 5(S)-HETE metabolism toward 5-oxo-ETE and subsequently 5-oxo-12-HETE:
Table 2: Redox Regulation of 5-Oxo-12-HETE Pathway Enzymes
Enzyme | Cofactor Requirement | Redox Sensitivity | Effect of Oxidative Stress |
---|---|---|---|
5-HEDH | NADP⁺ (essential) | Inhibited by NADPH (low Kᵢ) | Activity ↑ 3–5 fold due to NADP⁺ elevation |
12-LOX | None (O₂-dependent) | Activated by lipid hydroperoxides | Direct ↑ via ROS; indirect ↑ via substrate supply |
Cellular peroxidases | NADPH (for reduction) | Inactivated by severe ROS depletion | May limit reduction of 12-HpETE intermediates |
Transcellular metabolism is a key mechanism for 5-oxo-12-HETE generation, leveraging complementary enzymatic capabilities of platelets and leukocytes. Leukocytes (e.g., neutrophils, eosinophils) express 5-LOX and 5-HEDH, enabling them to produce 5-oxo-ETE from endogenous arachidonate. However, they lack significant 12-LOX activity. Platelets, conversely, possess abundant 12-LOX but cannot synthesize 5-oxo-ETE de novo due to the absence of 5-LOX [3] [5]. When platelets adhere to activated leukocytes at inflammatory sites:
Table 3: Experimental Models Demonstrating Transcellular Biosynthesis
Cell System | 5-Oxo-12-HETE Yield | Key Findings | Reference Context |
---|---|---|---|
Neutrophil-Platelet Coculture | 4.2 ± 0.8 ng/10⁶ cells | ↑ 10-fold vs. platelets alone; dependent on neutrophil 5-LOX | [3] [5] |
Eosinophil-Platelet Adhesion | 6.7 ± 1.2 ng/10⁶ cells | Blocked by 12-LOX inhibitors; enhanced by P-selectin binding | [5] [8] |
B Lymphocyte-Platelet Mix | 2.9 ± 0.5 ng/10⁶ cells | H₂O₂ pretreatment ↑ yield by 250% via NADP⁺ surge | [3] [7] |
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.: 12007-33-9
CAS No.: 1242240-30-7